2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline
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Overview
Description
2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline is a heterocyclic compound that combines a quinoline ring with an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of both quinoline and oxadiazole moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative, such as an acyl chloride, in the presence of a base like sodium acetate.
Coupling with Quinoline: The synthesized oxadiazole derivative is then coupled with a quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also crucial.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoline ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form other heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Scientific Research Applications
2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline involves its interaction with molecular targets such as DNA, enzymes, and receptors. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The oxadiazole ring can inhibit enzyme activity by binding to the active site, preventing substrate access . These interactions result in the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)quinoline: Similar structure but with a methyl group instead of a phenyl group.
2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinoline: Similar structure but with an ethyl group instead of a phenyl group.
2-Chloro-4-(3-phenyl-1,2,5-oxadiazol-5-yl)quinoline: Similar structure but with a 1,2,5-oxadiazole ring instead of a 1,2,4-oxadiazole ring.
Uniqueness
The presence of a phenyl group in the oxadiazole ring of 2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline enhances its lipophilicity and potential interactions with biological targets. This makes it more effective in penetrating cell membranes and reaching intracellular targets compared to its methyl or ethyl analogs .
Properties
IUPAC Name |
5-(2-chloroquinolin-4-yl)-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O/c18-15-10-13(12-8-4-5-9-14(12)19-15)17-20-16(21-22-17)11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAYLMBLFXTTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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